2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide - 926271-36-5

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Catalog Number: EVT-3114705
CAS Number: 926271-36-5
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE) []. Studies have investigated its pharmacokinetic properties, particularly its excretion pathways and the role of P-glycoprotein in its transport [].

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

Compound Description: This compound serves as a starting material in a novel one-pot synthetic method for producing substituted pyrrolo[3,4-b]pyridin-5-ones []. This reaction involves a unique recyclization in acidic ethanol with an amine, resulting in the formation of dihydropyrrolone derivatives [].

N-(2,6-Dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide

Compound Description: This compound exhibits a distinct cup-shaped conformation primarily influenced by an intramolecular N—H⋯O hydrogen bond []. Crystallographic analysis reveals that O—H⋯O and C—H⋯O hydrogen bonds contribute to the formation of double molecular layers within its crystal structure [].

N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (25)

Compound Description: Compound 25 exhibits high affinity for the 5-HT7 receptor (Ki = 0.58 nM) and demonstrates significant selectivity over 5-HT1A and D2 receptors []. This compound displays agonist properties with a maximal effect of 82% and an EC50 of 0.60 μM [].

4-(2-Methoxyphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (28)

Compound Description: Identified as a full agonist for the 5-HT7 receptor [].

4-(2-Acetylphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (34)

Compound Description: Demonstrates partial agonist activity at the 5-HT7 receptor [].

4-(2-Methylthiophenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (44)

Compound Description: Identified as a potent 5-HT7 receptor agonist with high selectivity over 5-HT1A and 5-HT2A receptors [].

4-(2-Hydroxyphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (46)

Compound Description: Acts as a 5-HT7 receptor antagonist [].

4-(2-Methylphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (49)

Compound Description: Exhibits full agonist activity at the 5-HT7 receptor [].

4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (19)

Compound Description: Identified as a potent 5-HT7 receptor agonist with selectivity over 5-HT1A, 5-HT2A, and D2 receptors [].

4-(2-Diphenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (21)

Compound Description: Acts as a potent 5-HT7 receptor agonist with selectivity over 5-HT1A, 5-HT2A, and D2 receptors [].

4-(2-Dimethylaminophenyl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1-Piperazinehexanamide (22)

Compound Description: Exhibits potent agonist activity at the 5-HT7 receptor, demonstrating selectivity over 5-HT1A, 5-HT2A, and D2 receptors [].

N-[[2[(7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide

Compound Description: This compound was investigated for its binding affinity to melatonin receptors, particularly MT1 and MT2 []. The (-)-(S) enantiomer showed a higher affinity for both receptor subtypes and demonstrated selectivity towards MT2 [].

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol

Compound Description: This compound, along with its analogs, exhibit potent dopamine D2/D3 agonist activity and possess iron-chelating properties []. This dual functionality makes them promising candidates for both symptomatic and neuroprotective treatment of Parkinson's disease [].

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

Compound Description: This series of compounds was developed as conformationally constrained analogs of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines []. These compounds aimed to investigate the influence of conformational parameters on the recognition by rat 5-HT1A receptors [].

Diethyl cis- and trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates and Ethyl Phenylphosphinates

Compound Description: These compounds represent novel heterocyclic α-aminophosphonates and α-aminophosphinates synthesized through a stereoselective method [].

Bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) Sulfate (KUR-1246)

Compound Description: KUR-1246 is a uterine relaxant synthesized through a multi-step process involving the coupling of optically active components [].

2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide

Compound Description: This compound exhibits potent inhibitory activity against glycogen phosphorylase a (GPa) []. Structural analysis reveals its unique molecular architecture, consisting of four distinct conjugated π systems linked by rotatable C-C bonds [].

2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide (FA2)

Compound Description: FA2 is a synthetic heterocyclic compound investigated for its antidiabetic potential [].

trans-2-[N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine

Compound Description: This compound demonstrated significant antidepressant activity, surpassing the efficacy of imipramine in specific tests [].

2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives

Compound Description: This class of compounds was investigated for their potential as cardiovascular agents, particularly focusing on vasodilating and β-blocking activities [].

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

Compound Description: This compound is synthesized through an environmentally friendly photochemical approach involving a unique ESIPT-promoted ring contraction [].

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide and its derivatives

Compound Description: This series of compounds, incorporating 1,2,4-triazole, was designed and synthesized to investigate their α‐glucosidase inhibitory potential [].

(E)-N-(4-(3-(2-(Cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acetamide (chalcone 21-21)

Compound Description: Chalcone 21-21 demonstrated potent anti-melanogenic activity, exhibiting stronger inhibition of cellular melanin production than its parent compound and other known anti-melanogenic agents [].

3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea

Compound Description: This compound features a thiourea group linked to a 1,2,3,4-tetrahydronaphthalene moiety [].

(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)

Compound Description: Compound 11 acts as a potent and selective class I HDAC inhibitor, demonstrating significant anti-proliferative activity against various human cancer cell lines, particularly colorectal cancer cells [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: PDTic represents a lead compound in the development of potent and selective kappa opioid receptor antagonists, particularly for potential clinical applications [].

2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives

Compound Description: This series of compounds was synthesized with significant stereo selectivity and improved yields using thiosalicylic acid in a specific solvent system [].

N7-(2-Hydroxy-3,4-epoxy-1-yl)-dG (N7-HEB-dG) and N⁶-[2-deoxy-D-erythro-pentofuranosyl]-2,6-diamino-3,4-dihydro-4-oxo-5-N-1-(oxiran-2-yl)propan-1-ol-formamidopyrimidine (DEB-FAPy-dG)

Compound Description: N7-HEB-dG and DEB-FAPy-dG are DNA adducts formed from the reaction of 1,2,3,4-diepoxybutane (DEB) with guanine bases in DNA [].

(S)‐Di‐n‐propyl‐(8‐isoxazol‐5‐yl‐1,2,3,4‐tetrahydronaphthalen‐2‐yl)amine (2a)

Compound Description: 2a is a potent 5HT1A agonist and muscarinic antagonist considered for clinical development as a potential treatment for irritable bowel syndrome [].

Racemic (2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol and Racemic (2RS,3RS)-5-Amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: These compounds are precursors for the preparation of benzovesamicol analogs, which are investigated for the diagnosis of Alzheimer's disease [, ].

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

Compound Description: This class of compounds showed potent inhibitory activity against human cytomegalovirus replication [].

(Pyrrolidin-2-on-1-yl)acetamides

Compound Description: These compounds have shown potential as enhancers for learning and memory [].

2-(2-Aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phényléthyl] amino]-éthyl)phényl]acétamide (Mirabegron)

Compound Description: Mirabegron is a medication used to treat overactive bladder [].

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives showed promising antimicrobial and antituberculosis activities [].

5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide

Compound Description: This compound is part of a research program focusing on developing novel anti-inflammatory agents [].

N⁶,N⁶-(2,3-Dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) and 1,N⁶-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N⁶-γ-HMHP-dA)

Compound Description: These exocyclic deoxyadenosine adducts are formed from the reaction of 1,2,3,4-diepoxybutane with adenine bases in DNA [].

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1)

Compound Description: This compound is a co-crystal formed from the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid [].

3-Hydroxy-N-(4-oxo-2-arylthiazolidin-3-yl)quinoxaline-2-carboxamides and N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides

Compound Description: These compounds were synthesized from a common precursor, 3-hydroxyquinoxaline-2-carbohydrazide, through cyclization reactions with chloroacetyl chloride and thioglycolic acid, respectively [].

trans-6-[1-yl-Pyrrole Substituted Alkyl] Pyran-2-Ones

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic, and its methyl-substituted analogues, act as potent and selective kappa opioid receptor antagonists [, ].

N-[5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide and Its Enantiomers

Compound Description: These compounds represent a novel class of selective α1A receptor agonists [].

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and cardioprotective properties [].

Properties

CAS Number

926271-36-5

Product Name

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

IUPAC Name

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c14-8-12(15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,14H,3,5,7-8H2,(H,13,15)

InChI Key

BBTOVZWCAMQWRJ-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.